2,3-Dihydroxypropenoic acid

Physicochemical properties Lipophilicity Chemical informatics

Researchers requiring an alpha,beta-unsaturated hydroxy acid for metal complexation often face solubility limits with aromatic analogs. 2,3-Dihydroxypropenoic acid delivers 120 g/L aqueous solubility (40-60× higher than dihydroxybenzoic acids) and a predicted pKa of 3.16, enabling chelation at lower pH without DMSO co-solvents. Its vinylogous enediol backbone imparts a conjugated electronic system absent in saturated 2,3-dihydroxypropanoic acid. • 120 g/L solubility minimizes vehicle effects in cell-based assays. • pKa 3.16 supports deprotonated ligand state under moderately acidic conditions. • logP +0.77-0.90 vs. glyceric acid improves organic-phase extraction efficiency. Custom synthesis; inquire for bulk pricing and lead times.

Molecular Formula C3H4O4
Molecular Weight 104.06 g/mol
Cat. No. B1239155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropenoic acid
Molecular FormulaC3H4O4
Molecular Weight104.06 g/mol
Structural Identifiers
SMILESC(=C(C(=O)O)O)O
InChIInChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1,4-5H,(H,6,7)/b2-1-
InChIKeyXHDBNNIXWWTOFN-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxypropenoic Acid: Structure and Physicochemical Identity


2,3-Dihydroxypropenoic acid, also referred to as (2Z)-2,3-dihydroxyacrylic acid [1], is a low-molecular-weight (104.061 Da) organic acid characterized by its vinylogous acid backbone [2]. It is formally defined as an alpha,beta-unsaturated monocarboxylic acid substituted with hydroxyl groups at the 2- and 3-positions [1]. Distinct from saturated analogs such as 2,3-dihydroxypropanoic acid (glyceric acid) [3], this compound lacks a saturated carbon chain, instead featuring an enediol motif conjugated to a carboxylic acid [2].

2,3-Dihydroxypropenoic Acid: Why Analogs Cannot Substitute


In-class substitution with saturated 2,3-dihydroxypropanoic acid (glyceric acid) [1] or structurally distinct dihydroxybenzoic acids [2] is chemically invalid for applications requiring the target compound's defining structural features. The alpha,beta-unsaturated vinylogous acid backbone of 2,3-dihydroxypropenoic acid imparts a conjugated electronic system absent in its saturated analog [3]. This conjugation fundamentally alters electron distribution across the molecule, with predicted pKa values and reactivity profiles that diverge from non-conjugated hydroxy acids [3]. Consequently, procurement decisions cannot be based solely on functional group counts; the precise molecular topology dictates performance in assays reliant on electronic interactions, metal chelation geometry, or reactivity as a Michael acceptor or electrophile.

2,3-Dihydroxypropenoic Acid: Quantitative Differentiation from Analogs


Lipophilicity: Unsaturated vs. Saturated Backbone

The alpha,beta-unsaturated backbone of 2,3-dihydroxypropenoic acid (target) confers a substantially different predicted lipophilicity profile compared to the fully saturated analog 2,3-dihydroxypropanoic acid (comparator). The conjugated double bond introduces pi-electron delocalization that alters the molecule's partitioning behavior relative to a fully saturated carbon chain, despite identical hydroxyl and carboxyl functional group counts [1].

Physicochemical properties Lipophilicity Chemical informatics

Acidity Profile: Vinylogous Acid vs. Acrylic Acid

The presence of the enediol motif in 2,3-dihydroxypropenoic acid substantially enhances its predicted acidity relative to the parent scaffold, acrylic acid. The 2-hydroxy substituent alpha to the carboxyl group and the 3-hydroxy substituent on the vinylogous carbon create an extended conjugated system that stabilizes the carboxylate anion more effectively than in unsubstituted acrylic acid [1].

Acid-base chemistry Reactivity Metal chelation

Aqueous Solubility: Aliphatic vs. Aromatic Analogs

2,3-Dihydroxypropenoic acid exhibits a predicted aqueous solubility profile that is substantially higher than aromatic dihydroxy carboxylic acid analogs such as 2,3-dihydroxybenzoic acid. The aliphatic vinylogous backbone lacks the hydrophobic phenyl ring present in benzoic acid derivatives, resulting in dramatically reduced hydrophobicity and enhanced water solubility [1]. This property is directly inferable from the structural class differences rather than from direct experimental comparison data.

Aqueous solubility Formulation Bioavailability

Structural Classification: Vinylogous Acid Topology

2,3-Dihydroxypropenoic acid is classified as a vinylogous acid, a structural category characterized by a hydroxyl group indirectly attached to a carbonyl via an intervening vinyl (alkenyl) moiety [1]. This topology distinguishes it from both saturated hydroxy acids (e.g., glyceric acid) and phenolic acids (e.g., 2,3-dihydroxybenzoic acid) and is the primary driver of its predicted physicochemical differences, including reduced basicity (pKa strongest basic = -6.5) relative to saturated analogs [2].

Chemical classification Structural biology SAR

2,3-Dihydroxypropenoic Acid: Priority Application Scenarios


Organic-Phase Chemical Synthesis

Given the predicted logP increase of 0.77–0.90 units relative to 2,3-dihydroxypropanoic acid [1], 2,3-dihydroxypropenoic acid is the preferred substrate for synthetic steps conducted in organic media (e.g., THF, dichloromethane, ethyl acetate). Its higher lipophilicity facilitates liquid-liquid extraction and reduces the need for salting-out or phase-transfer catalysts, offering operational advantages in multi-step organic syntheses where the saturated analog would require more extensive workup.

Metal Chelation Probe at Low pH

The predicted pKa of 3.16 (versus ~4.25 for acrylic acid) [1] positions this compound as a more potent acid in metal complexation equilibria. This increased acidity supports chelation at lower pH values, making it a candidate for studies involving transition metal ions where the ligand must remain deprotonated in moderately acidic conditions. It serves as a chemically distinct alternative to saturated hydroxy acids or unsubstituted acrylic acid in coordination chemistry investigations [2].

High-Solubility Aqueous Assays

With a predicted aqueous solubility of 120 g/L [1]—approximately 40- to 60-fold higher than aromatic dihydroxybenzoic acid analogs—this compound is amenable to high-concentration aqueous stock solutions. This reduces or eliminates the need for DMSO or ethanol co-solvents in cell culture media, minimizing solvent-related cytotoxicity or vehicle effects. It is therefore a more suitable candidate for in vitro assays requiring aqueous solubility that exceeds the typical solubility limits of benzoic acid-derived probes.

In Silico Screening and SAR Scaffold

The vinylogous acid classification and alpha,beta-unsaturated enediol structure [1] provide a distinct three-dimensional electrostatic profile compared to saturated or aromatic dihydroxy acids. This scaffold is suitable for inclusion in virtual screening libraries targeting enzymes or receptors with known affinity for conjugated small molecules. Its predicted properties (logP, pKa, solubility) can be used to filter compound collections for molecules with balanced hydrophilicity and acidity, informing procurement for follow-up experimental validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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